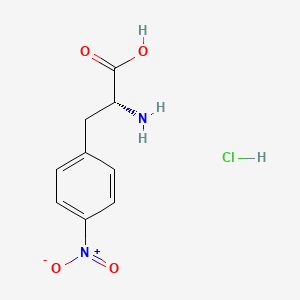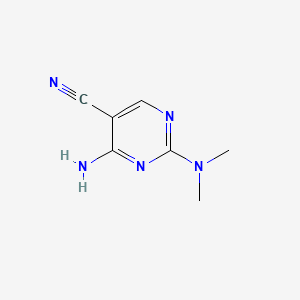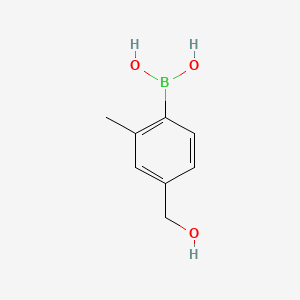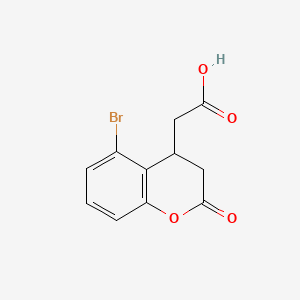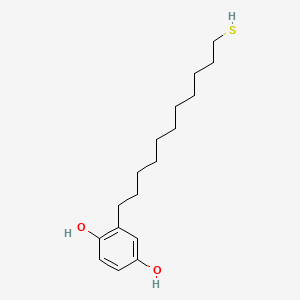
11-Mercaptoundecylhydroquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 11-Mercaptoundecylhydroquinone typically involves the reaction of hydroquinone with 11-bromoundecane thiol in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
11-Mercaptoundecylhydroquinone undergoes various chemical reactions, including:
Oxidation: The hydroquinone moiety can be oxidized to quinone using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The quinone form can be reduced back to hydroquinone using reducing agents such as sodium borohydride.
Substitution: The thiol group can participate in substitution reactions, forming disulfides or reacting with alkyl halides to form thioethers.
Common reagents and conditions used in these reactions include mild oxidizing or reducing agents and solvents like ethanol or methanol. Major products formed from these reactions include quinones, disulfides, and thioethers.
科学研究应用
11-Mercaptoundecylhydroquinone has a wide range of scientific research applications:
Biology: The compound can be used to functionalize nanoparticles for targeted drug delivery and imaging applications.
作用机制
The mechanism of action of 11-Mercaptoundecylhydroquinone involves its ability to form self-assembled monolayers (SAMs) on surfaces. The thiol group binds to metal surfaces, such as gold, forming a stable monolayer. This modification alters the surface properties, making it suitable for various applications, including sensors and energy storage devices . The hydroquinone moiety can undergo redox reactions, contributing to its antioxidant properties and potential therapeutic applications .
相似化合物的比较
11-Mercaptoundecylhydroquinone can be compared with other similar compounds, such as:
4-Mercaptophenol: Similar to this compound, it forms SAMs but has a shorter alkyl chain, affecting its surface properties.
4-Methylbenzenethiol: This compound also forms SAMs but lacks the hydroquinone moiety, limiting its redox activity.
4-Aminothiophenol: It forms SAMs and has an amino group, making it useful for different functionalization applications.
The uniqueness of this compound lies in its combination of a long alkyl chain and a hydroquinone moiety, providing both surface modification capabilities and redox activity.
属性
IUPAC Name |
2-(11-sulfanylundecyl)benzene-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2S/c18-16-11-12-17(19)15(14-16)10-8-6-4-2-1-3-5-7-9-13-20/h11-12,14,18-20H,1-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYJRXGKNZGOIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCCCCCCCCCCS)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746401 |
Source


|
| Record name | 2-(11-Sulfanylundecyl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185839-47-8 |
Source


|
| Record name | 2-(11-Sulfanylundecyl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185839-47-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does 11-mercaptoundecylhydroquinone facilitate the integration of quantum dots into the polymer matrix?
A1: this compound plays a crucial role in linking the cadmium selenide quantum dots to the block copolymer structure. The thiol (-SH) group of this compound strongly binds to the surface of the cadmium selenide nanoparticles. Simultaneously, the hydroquinone group forms strong hydrogen bonds with the poly(ethylene oxide) (PEO) segments of the (polynorbornene-graft-poly(styrene))-block-(polynorbornene-graft-poly(ethylene oxide)) brush block copolymer (BBCP). This dual interaction effectively anchors the quantum dots within the PEO domains of the self-assembled BBCP, resulting in a well-ordered distribution of quantum dots within the polymer matrix [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
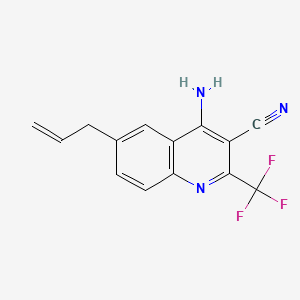
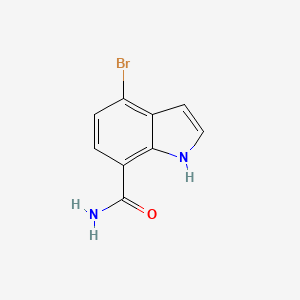
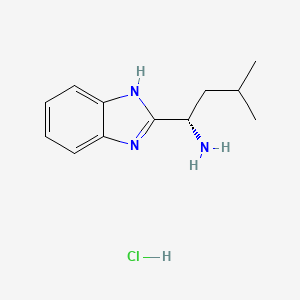
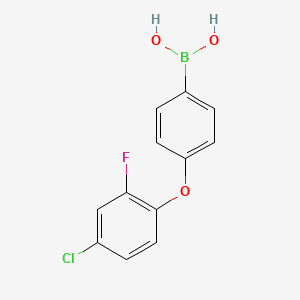

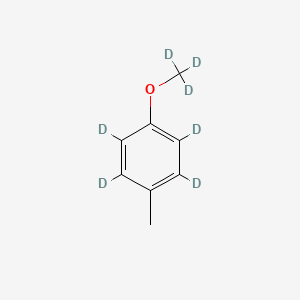
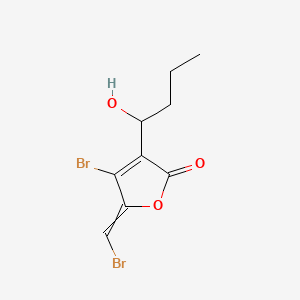
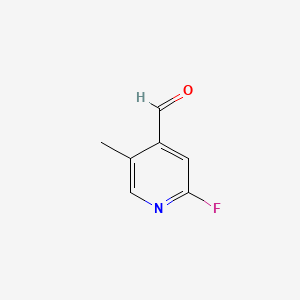
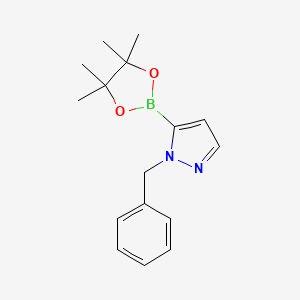
![4,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B597655.png)
